molecular formula C24H31ClN2O6 B5205936 1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid

1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid

Cat. No.: B5205936
M. Wt: 479.0 g/mol
InChI Key: VHLNAWOXGOHYDT-UHFFFAOYSA-N
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Description

1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an adamantyl group attached to a piperazine ring, which is further connected to a chlorophenoxy ethanone moiety. The addition of oxalic acid enhances its chemical properties, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of the adamantyl piperazine intermediate. This intermediate is then reacted with 4-chlorophenoxy ethanone under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The piperazine ring interacts with various proteins and enzymes, modulating their activity. The chlorophenoxy ethanone moiety contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is unique due to the presence of the adamantyl group, which imparts enhanced stability and lipophilicity to the compound. This makes it more effective in crossing biological membranes and reaching intracellular targets compared to similar compounds .

Properties

IUPAC Name

1-[4-(2-adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.C2H2O4/c23-19-1-3-20(4-2-19)27-14-21(26)24-5-7-25(8-6-24)22-17-10-15-9-16(12-17)13-18(22)11-15;3-1(4)2(5)6/h1-4,15-18,22H,5-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLNAWOXGOHYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)COC5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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